molecular formula C16H24N4O3 B5329515 2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid

2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid

Cat. No. B5329515
M. Wt: 320.39 g/mol
InChI Key: NEYNADPCQZWCSJ-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid is a compound that belongs to the group of nicotinic acid derivatives. It has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid involves the activation of the nicotinic acetylcholine receptors. The compound binds to these receptors and modulates their activity, leading to the observed physiological effects.
Biochemical and Physiological Effects:
The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized in large quantities. However, its low solubility in aqueous solutions can be a limitation for some experiments.

Future Directions

There are several future directions for the study of 2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid. One area of research could be the development of novel therapeutic agents based on this compound. Another direction could be the investigation of its potential use in the treatment of other diseases such as cancer and diabetes. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and neuroprotective effects and has been investigated for its potential use in the treatment of various diseases. Future research could focus on the development of novel therapeutic agents based on this compound and the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid involves the reaction of 3-hydroxy-4-piperidinone with 4-methylpiperazine followed by the addition of nicotinic acid. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-18-7-9-19(10-8-18)13-4-6-20(11-14(13)21)15-12(16(22)23)3-2-5-17-15/h2-3,5,13-14,21H,4,6-11H2,1H3,(H,22,23)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNADPCQZWCSJ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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